PERK Kinase Inhibitory Activity: 4-Fluoroindoline Derivative Shows 3-Fold Increase Over Non-Fluorinated Analogue
A 4-fluoroindoline derivative (24a) demonstrated a 3-fold increase in PERK inhibitory activity (IC50 = 0.8 nM) compared to its non-fluorinated analogue (IC50 = 2.5 nM) [1]. This direct comparison highlights the critical role of the 4-fluoro substituent in enhancing potency against this cancer-relevant kinase target.
| Evidence Dimension | PERK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4-Fluoroindoline derivative 24a: IC50 = 0.8 nM |
| Comparator Or Baseline | Non-fluorinated analogue: IC50 = 2.5 nM |
| Quantified Difference | 3-fold increase in potency |
| Conditions | Endoplasmic reticulum kinase (PERK) enzyme assay |
Why This Matters
This quantitative potency advantage is a key differentiator for medicinal chemistry campaigns targeting PERK, where 4-fluoroindoline-derived scaffolds may offer superior starting points compared to non-fluorinated or differently substituted indolines.
- [1] Abbas, A. A., Farghaly, T. A., & Dawood, K. M. 'Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.' RSC Advances, 2024, 14, 19752-19779. DOI: 10.1039/D4RA01387E. View Source
